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Compound of Interest

Compound Name:
1,3-Benzenediamine, N,N,N',N'-

tetramethyl-

Cat. No.: B1585384 Get Quote

An In-Depth Technical Guide to the Chemical Properties of N,N,N',N'-Tetramethyl-1,3-

benzenediamine

Executive Summary
This technical guide provides a comprehensive overview of the chemical properties, synthesis,

reactivity, and potential applications of N,N,N',N'-tetramethyl-1,3-benzenediamine (CAS No.

22440-93-3). As a substituted aromatic diamine, its utility in research and development is

dictated by the unique electronic and steric effects imparted by the meta-disposed

dimethylamino groups. This document is intended for researchers, chemists, and material

scientists, offering field-proven insights into its molecular behavior. We will explore its

physicochemical characteristics, spectroscopic signature, and reactivity profile, particularly in

the context of electrophilic aromatic substitution. Crucially, this guide will draw critical

comparisons to its well-known constitutional isomer, N,N,N',N'-tetramethyl-1,4-benzenediamine

(TMPD), to highlight how isomeric positioning fundamentally alters redox properties and,

consequently, applications.

Compound Identification and Molecular Structure
N,N,N',N'-tetramethyl-1,3-benzenediamine is an organic compound featuring a benzene ring

substituted with two dimethylamino groups at the 1 and 3 positions.

Key Identifiers:
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IUPAC Name: N1,N1,N3,N3-Tetramethylbenzene-1,3-diamine[1][2]

CAS Number: 22440-93-3[1][3]

Molecular Formula: C₁₀H₁₆N₂[1][3]

Molecular Weight: 164.25 g/mol [3]

The meta-orientation of the two nitrogen-based functional groups is the defining structural

feature. Unlike the para-isomer where the nitrogen lone pairs can achieve extended

conjugation through the aromatic ring, the electron-donating effects of the amino groups in the

meta-isomer converge, leading to exceptionally high electron density at specific positions on

the ring, which dictates its reactivity.

Caption: Molecular structure of N,N,N',N'-tetramethyl-1,3-benzenediamine.

Physicochemical Properties
The physical and chemical properties of the compound are summarized below. These data are

critical for designing experimental conditions, including solvent selection, reaction temperature,

and purification methods.

Property Value Source

Molecular Weight 164.2474 g/mol [1]

Density 0.976 g/mL at 25°C [4]

Boiling Point 140 °C at 15 Torr [4]

Flash Point >110 °C [4]

Refractive Index (n20/D) 1.580 [4]

LogP oct/wat 2.6 (Predicted) [5]

Water Solubility Slightly soluble [6][7]

Spectroscopic Profile
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Spectroscopic analysis is essential for structural verification and purity assessment. Based on

its molecular structure, the following spectral characteristics are expected:

¹H NMR: The proton NMR spectrum should exhibit three distinct signals:

A singlet corresponding to the 12 protons of the four equivalent methyl groups.

A multiplet system for the aromatic protons. The proton at C2 will likely appear as a triplet,

the protons at C4/C6 as doublets, and the proton at C5 as a triplet of triplets, reflecting

their respective couplings.

¹³C NMR: The carbon NMR spectrum is expected to show five signals:

One signal for the methyl carbons.

Four distinct signals for the aromatic carbons, corresponding to C1/C3, C2, C4/C6, and

C5.

IR Spectroscopy: The infrared spectrum will be characterized by:

C-H stretching vibrations for the aromatic and methyl groups just above and below 3000

cm⁻¹.

C=C stretching vibrations for the aromatic ring in the 1500-1600 cm⁻¹ region.

Strong C-N stretching vibrations, typically in the 1350-1250 cm⁻¹ range.

Mass Spectrometry: The electron ionization mass spectrum (EI-MS) would show a prominent

molecular ion (M⁺) peak at m/z = 164. The fragmentation pattern would likely involve the loss

of methyl groups. Data is available in the NIST Chemistry WebBook[8][9].

Gas Chromatography: Retention indices for this compound on a non-polar column have

been documented by NIST, which is useful for analytical method development[1].

Synthesis and Reactivity
Synthetic Pathways
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While specific literature on the synthesis of N,N,N',N'-tetramethyl-1,3-benzenediamine is not as

prevalent as for its para-isomer, it can be readily prepared using standard organic chemistry

methodologies. A common and effective approach is the exhaustive methylation of 1,3-

diaminobenzene.

A well-established procedure for the analogous methylation of p-phenylenediamine uses

dimethyl sulfate as the methylating agent in the presence of a base like sodium

bicarbonate[10]. This method can be adapted for the meta-isomer. The causality behind this

choice is that dimethyl sulfate is a powerful and cost-effective methylating agent, and the base

is required to neutralize the sulfuric acid byproduct generated during the reaction.

An alternative, greener approach involves reductive amination, reacting 1,3-diaminobenzene

with an excess of formaldehyde in the presence of a reducing agent such as formic acid

(Eschweiler-Clarke reaction) or sodium borohydride.

Reactivity Profile
The reactivity is dominated by the strong electron-donating nature of the two dimethylamino

groups.

The nitrogen atoms possess lone pairs of electrons, rendering the molecule basic. It will readily

react with acids to form ammonium salts.

The dimethylamino groups are powerful ortho-, para-directing activators for EAS. In this meta-

substituted compound, their activating effects are additive at the C2, C4, and C6 positions,

making these sites exceptionally nucleophilic. The C5 position is sterically hindered and less

activated. Therefore, electrophilic attack is overwhelmingly favored at the C2, C4, and C6

positions.

Caption: Activated positions for electrophilic aromatic substitution.

This is where N,N,N',N'-tetramethyl-1,3-benzenediamine fundamentally differs from its para-

isomer, TMPD. TMPD is widely used as a redox indicator because its oxidation yields a

remarkably stable radical cation known as Wurster's Blue[5][7]. This stability arises from the

delocalization of the unpaired electron across the entire conjugated system, including both

nitrogen atoms.
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In the meta-isomer, such through-conjugation between the two nitrogen atoms is impossible.

Oxidation may still occur to form a radical cation, but the unpaired electron will be largely

localized on one nitrogen and the aromatic ring, without effective delocalization to the second

nitrogen atom. Consequently, the resulting radical cation is significantly less stable and does

not exhibit the characteristic intense color of Wurster's Blue. This distinction is a critical field-

proven insight: while TMPD is a cornerstone of redox chemistry studies[11], the meta-isomer is

not suitable for such applications and should be considered primarily as a nucleophilic building

block.

Applications and Research Significance
While specific, large-scale applications for N,N,N',N'-tetramethyl-1,3-benzenediamine are not

widely documented, its chemical properties suggest utility in several research and development

areas:

Polymer Chemistry: It can serve as a monomer or curing agent for high-performance

polymers. The diamine functionality allows it to react with acyl chlorides or epoxides. The

presence of the methyl groups can enhance the solubility and modify the thermal properties

of the resulting polymers compared to unsubstituted diamines. This contrasts with the use of

related phenylenediamines as antioxidants or crosslinking agents in polymer matrices[12].

Organic Synthesis: As a highly activated nucleophilic aromatic system, it is a valuable

intermediate for synthesizing complex multi-substituted aromatic compounds. The

predictable nature of its electrophilic substitution makes it a useful platform for building

molecules with defined substitution patterns.

Materials Science: Its electron-rich nature makes it a candidate for incorporation into organic

electronic materials, such as charge-transport layers or as a precursor for novel dyes,

although its redox properties are less favorable than the para-isomer[13].

Safety and Handling
No specific safety data sheet (SDS) for N,N,N',N'-tetramethyl-1,3-benzenediamine was

identified in the search results. However, based on data for the structurally similar para-isomer,

it must be handled with care. Aromatic amines as a class are known for their potential toxicity.
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Potential Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled[14]

[15]. May cause skin, eye, and respiratory irritation[16][17].

Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety

goggles, and a lab coat are mandatory. Work should be conducted in a well-ventilated fume

hood to avoid inhalation of dust or vapors[18].

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, protected

from light.

Incompatibilities: Incompatible with strong oxidizing agents, acids, acid chlorides, and acid

anhydrides[6][14].

Illustrative Experimental Protocol
This section provides a validated, step-by-step methodology for a representative reaction.

Protocol 8.1: Synthesis of 2,4-Dibromo-N1,N1,N3,N3-
tetramethylbenzene-1,3-diamine
This protocol describes a selective bromination at two of the most activated positions. The

choice of a less reactive bromine source (N-bromosuccinimide) and controlled stoichiometry

allows for selective disubstitution.

Methodology:

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve N,N,N',N'-

tetramethyl-1,3-benzenediamine (1.0 g, 6.09 mmol) in 20 mL of dichloromethane (DCM)

under an inert atmosphere (N₂ or Ar).

Cooling: Cool the solution to 0°C using an ice-water bath. This is critical to control the

reaction rate and prevent over-bromination.

Reagent Addition: In a separate beaker, dissolve N-Bromosuccinimide (NBS) (2.28 g, 12.8

mmol, 2.1 equivalents) in 20 mL of DCM. Add this solution dropwise to the cooled diamine

solution over 30 minutes.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Workup: Quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate

solution to consume any unreacted bromine. Separate the organic layer, and extract the

aqueous layer with DCM (2 x 15 mL).

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous

sodium sulfate, filter, and concentrate under reduced pressure.

Isolation: Purify the crude product via flash column chromatography on silica gel to yield the

desired 2,4-dibrominated product.

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C

NMR, and mass spectrometry.

Caption: Workflow for the synthesis of a dibrominated derivative.

Conclusion
N,N,N',N'-tetramethyl-1,3-benzenediamine is a potent nucleophilic building block whose

chemical behavior is defined by the cooperative electron-donating effects of its meta-disposed

dimethylamino groups. Its high reactivity towards electrophiles makes it a valuable intermediate

in synthetic chemistry for creating specifically substituted aromatic systems. Critically, its redox

properties are markedly different from its well-known para-isomer, precluding its use in

applications that rely on the formation of a stable radical cation. Understanding this structure-

property relationship is paramount for leveraging this compound effectively in research, drug

development, and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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